2,2,2-Trifluoro-1-(4-phenylpyridin-2-YL)ethanol
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Overview
Description
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyridinyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol typically involves the reaction of 4-phenylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluoroacetaldehyde derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to act as a competitive inhibitor of yeast alcohol dehydrogenase by binding to the active site of the enzyme and preventing the normal substrate from accessing the site . This interaction can be studied using techniques such as enzyme kinetics and crystallography to determine the inhibition constant and the structural basis of inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(3-furyl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is unique due to the presence of both a trifluoromethyl group and a pyridinyl group, which confer distinct chemical properties such as increased lipophilicity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H10F3NO |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12(18)11-8-10(6-7-17-11)9-4-2-1-3-5-9/h1-8,12,18H |
InChI Key |
JBLUBYPBRYIOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
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